molecular formula C6H2BrF3OS B1342045 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone CAS No. 34773-51-8

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Cat. No. B1342045
CAS RN: 34773-51-8
M. Wt: 259.05 g/mol
InChI Key: QXMOQHVZCMIYOZ-UHFFFAOYSA-N
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Patent
US08981084B2

Procedure details

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol (2 g, 7.66 mmol) was dissolved in dry CH2Cl2 (20 mL) and argon gas was purged for 10 min. Dess-Martin periodinane (3.56 g, 8.4 mmol) was added to the reaction mixture at 0° C. The reaction mixture was allowed to warm up to room temperature and further stirred for 3 h. The reaction mixture was then quenched with saturated NaHCO3 solution and the organic product was extracted with EtOAc. Solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10% EtOAc in petroleum ether) to afford 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone (0.8 g, yield 42%). 1H NMR (400 MHz, CDCl3) δ 7.72-7.71 (m, 1H), 7.24-7.23 (d, J=4.3 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH:7]([OH:12])[C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Br:1][C:2]1[S:6][C:5]([C:7](=[O:12])[C:8]([F:9])([F:10])[F:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
further stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
argon gas was purged for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
the organic product was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.